molecular formula C14H11NO5S B12798104 3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid CAS No. 110046-43-0

3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid

Cat. No.: B12798104
CAS No.: 110046-43-0
M. Wt: 305.31 g/mol
InChI Key: OLUMHCPDVGQCAR-UHFFFAOYSA-N
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Description

3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid is an organic compound characterized by the presence of a nitro group, a phenylsulfinyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid typically involves the nitration of a precursor benzoic acid derivative. One common method is the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid . The phenylsulfinyl group can be introduced through sulfoxidation reactions involving appropriate sulfoxide precursors.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and sulfoxidation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts such as cobalt acetate in the presence of molecular oxygen can enhance the yield of the desired product .

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

    Reduction: The phenylsulfinyl group can be reduced to a phenylsulfide group under appropriate conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming substituents to the meta position.

Common Reagents and Conditions:

Major Products Formed:

    Amino derivatives: from the reduction of the nitro group.

    Phenylsulfide derivatives: from the reduction of the phenylsulfinyl group.

Mechanism of Action

The mechanism of action of 3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenylsulfinyl group can undergo nucleophilic substitution. These interactions can modulate biological pathways and molecular targets, leading to various biological effects .

Properties

CAS No.

110046-43-0

Molecular Formula

C14H11NO5S

Molecular Weight

305.31 g/mol

IUPAC Name

4-(benzenesulfinylmethyl)-3-nitrobenzoic acid

InChI

InChI=1S/C14H11NO5S/c16-14(17)10-6-7-11(13(8-10)15(18)19)9-21(20)12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17)

InChI Key

OLUMHCPDVGQCAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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